molecular formula C15H17N3O3S B14600925 4-Amino-2-hydroxybenzoic acid;benzylthiourea CAS No. 60834-51-7

4-Amino-2-hydroxybenzoic acid;benzylthiourea

Cat. No.: B14600925
CAS No.: 60834-51-7
M. Wt: 319.4 g/mol
InChI Key: QBTYQWHGIUGKDT-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxybenzoic acid;benzylthiourea is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and benzylthiourea

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-hydroxybenzoic acid;benzylthiourea typically involves the reaction of 4-amino-2-hydroxybenzoic acid with benzylthiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also involve the use of catalysts to speed up the reaction and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxybenzoic acid;benzylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-Amino-2-hydroxybenzoic acid;benzylthiourea has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-hydroxybenzoic acid;benzylthiourea involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The benzylthiourea moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Known for its use in the synthesis of other compounds and its biological activities.

    Benzylthiourea: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Uniqueness

4-Amino-2-hydroxybenzoic acid;benzylthiourea is unique due to the combination of properties from both 4-amino-2-hydroxybenzoic acid and benzylthiourea. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components.

Properties

CAS No.

60834-51-7

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

4-amino-2-hydroxybenzoic acid;benzylthiourea

InChI

InChI=1S/C8H10N2S.C7H7NO3/c9-8(11)10-6-7-4-2-1-3-5-7;8-4-1-2-5(7(10)11)6(9)3-4/h1-5H,6H2,(H3,9,10,11);1-3,9H,8H2,(H,10,11)

InChI Key

QBTYQWHGIUGKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N.C1=CC(=C(C=C1N)O)C(=O)O

Origin of Product

United States

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